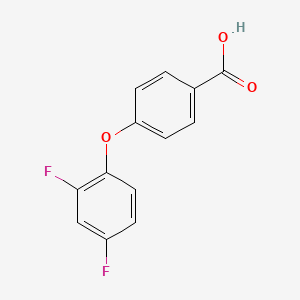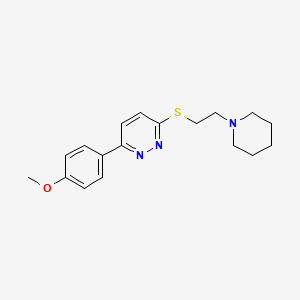
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is a chemical compound with the CAS Number: 2241128-34-5 . It has a molecular weight of 223.27 . The IUPAC name for this compound is 3-(3-(pyridin-4-yl)phenyl)cyclobutan-1-one . The InChI code for this compound is 1S/C15H13NO/c17-15-9-14 (10-15)13-3-1-2-12 (8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 .
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one can be represented by the InChI code 1S/C15H13NO/c17-15-9-14 (10-15)13-3-1-2-12 (8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The physical form of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is oil . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
DNA Repair Mechanisms
Research has elucidated the role of cyclobutane pyrimidine dimers in DNA damage caused by UV radiation and the subsequent repair by DNA photolyase enzymes. Photolyases utilize the energy from visible light to cleave the cyclobutane ring of the dimer, restoring the DNA to its original state. This process is vital for maintaining genetic integrity and preventing mutations induced by UV light (Sancar, 1994).
Coordination Polymers and Photocatalysis
Coordination polymers featuring cyclobutane units demonstrate unique properties under UV light exposure, such as photocycloaddition reactions leading to structural transformations. These properties are exploited for applications like luminescence sensing of ions and selective absorption of dyes, showcasing the multifunctional potential of these materials in sensing and filtration technologies (Hu et al., 2015).
Photochemical Reactions
Studies have also focused on the photochemical behavior of cyclobutane-containing compounds, revealing their potential in synthesizing novel organic structures through light-induced reactions. For instance, the solid-state photochemical behavior of certain coordination polymers leads to [2+2] cycloaddition reactions, which could be harnessed for creating new materials with desirable chemical properties (Peedikakkal & Vittal, 2010).
Cyclobutane Derivatives as Biological Agents
Cyclobutane derivatives have been identified as nonpeptidic agonists of glucagon-like peptide-1 (GLP-1) receptor, showing promise for therapeutic applications. These compounds exhibit potent activity in vitro and in vivo, highlighting the potential of cyclobutane cores in drug development (Liu et al., 2012).
Propiedades
IUPAC Name |
3-(3-pyridin-4-ylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-9-14(10-15)13-3-1-2-12(8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZKELANWJXIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
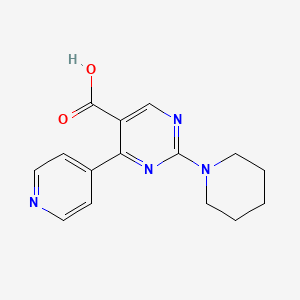
![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)

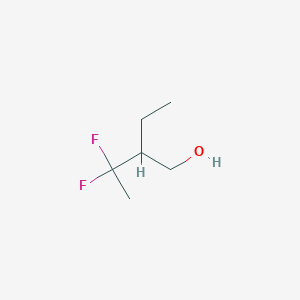
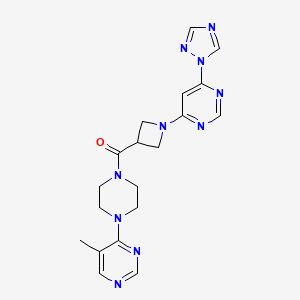
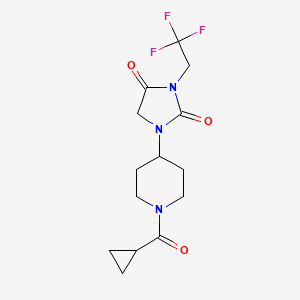
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
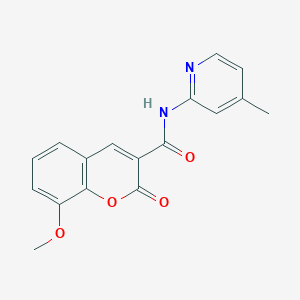
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
